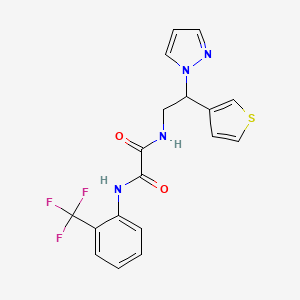![molecular formula C12H21NO2 B2710091 N-[1-(Hydroxymethyl)cyclooctyl]prop-2-enamide CAS No. 2160371-04-8](/img/structure/B2710091.png)
N-[1-(Hydroxymethyl)cyclooctyl]prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(Hydroxymethyl)cyclooctyl]prop-2-enamide (CPEN) is a novel synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. CPEN is a derivative of the naturally occurring compound anandamide, which is an endocannabinoid that plays a crucial role in the regulation of various physiological processes. CPEN is a potent inhibitor of fatty acid amide hydrolase (FAAH), an enzyme that breaks down anandamide, leading to increased levels of anandamide in the body.
Wirkmechanismus
N-[1-(Hydroxymethyl)cyclooctyl]prop-2-enamide exerts its effects by inhibiting FAAH, an enzyme that breaks down anandamide. By inhibiting FAAH, this compound increases the levels of anandamide in the body, leading to various physiological effects. Anandamide is an endocannabinoid that binds to cannabinoid receptors in the body, leading to analgesic, anxiolytic, and anti-inflammatory effects.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In animal studies, this compound has been shown to increase the levels of anandamide in the brain, leading to analgesic and anxiolytic effects. This compound has also been shown to have anti-inflammatory and anti-cancer properties. In vitro studies have shown that this compound inhibits the growth of cancer cells, making it a potential candidate for cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
N-[1-(Hydroxymethyl)cyclooctyl]prop-2-enamide has several advantages for lab experiments, including its potency and selectivity for FAAH inhibition. This compound has also been shown to have a long half-life, making it suitable for in vivo studies. However, this compound has some limitations, including its low solubility in water and its potential toxicity at high doses.
Zukünftige Richtungen
N-[1-(Hydroxymethyl)cyclooctyl]prop-2-enamide has significant potential for future research and development. Some possible future directions include:
1. Investigating the effects of this compound on other endocannabinoids and their receptors.
2. Developing new analogs of this compound with improved solubility and selectivity.
3. Investigating the potential of this compound as a therapeutic agent for various diseases, including cancer, inflammation, and pain.
4. Investigating the potential of this compound as a tool for studying the endocannabinoid system and its role in various physiological processes.
In conclusion, this compound is a novel synthetic compound that has significant potential for various scientific research applications. This compound inhibits FAAH, leading to increased levels of anandamide in the body, which has various physiological effects. This compound has advantages and limitations for lab experiments, and future research directions include investigating its potential as a therapeutic agent for various diseases and as a tool for studying the endocannabinoid system.
Synthesemethoden
N-[1-(Hydroxymethyl)cyclooctyl]prop-2-enamide can be synthesized through a multistep process involving the reaction of cyclooctanone with formaldehyde and subsequent reduction with sodium borohydride to obtain hydroxymethylcyclooctanol. This intermediate is then reacted with propiolamide to obtain this compound.
Wissenschaftliche Forschungsanwendungen
N-[1-(Hydroxymethyl)cyclooctyl]prop-2-enamide has been extensively studied for its potential applications in various fields, including neuroscience, cancer research, and drug development. In neuroscience, this compound has been shown to increase the levels of anandamide in the brain, leading to analgesic and anxiolytic effects. This compound has also been shown to have anti-inflammatory and anti-cancer properties, making it a potential candidate for drug development.
Eigenschaften
IUPAC Name |
N-[1-(hydroxymethyl)cyclooctyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO2/c1-2-11(15)13-12(10-14)8-6-4-3-5-7-9-12/h2,14H,1,3-10H2,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTKCPHQBXYEAMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1(CCCCCCC1)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Sulfonatobutyl[3-(methacryloylamino)propyl]dimethylammonium](/img/structure/B2710008.png)
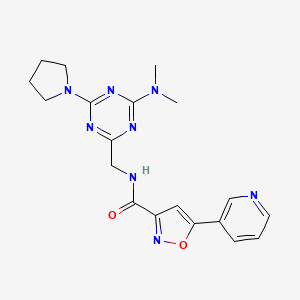
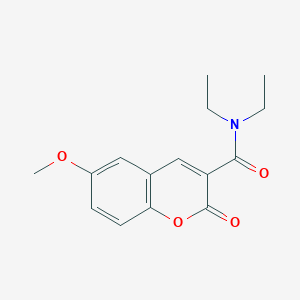
![2-((3-(3-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2710017.png)
![N-cyclohexyl-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide](/img/structure/B2710018.png)
![Methyl 3-(2,4-dichloroanilino)-2-[(4-methoxybenzoyl)amino]acrylate](/img/structure/B2710019.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((4,6-dimethylpyrimidin-2-yl)amino)thiazole-4-carboxamide](/img/structure/B2710020.png)
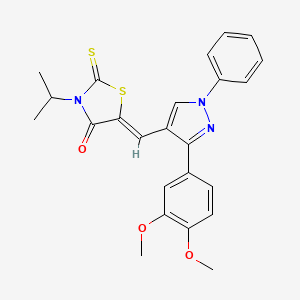
![methyl 4-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octane-8-carbonyl)benzoate](/img/structure/B2710024.png)
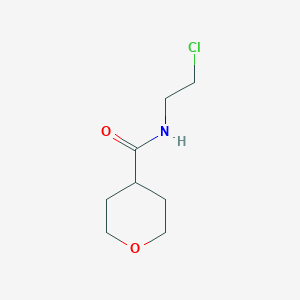
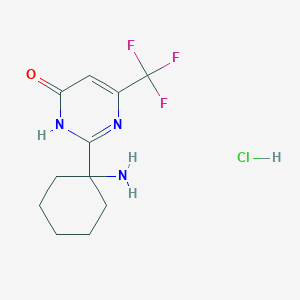
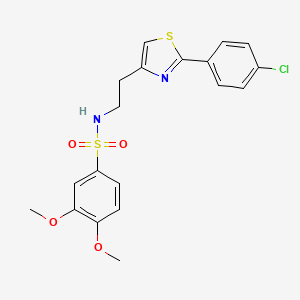
![2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-phenylacetamide](/img/structure/B2710029.png)
